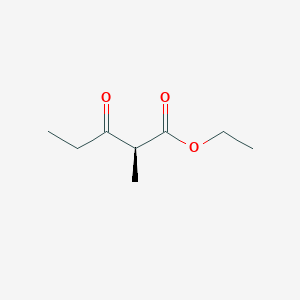

ethyl (2S)-2-methyl-3-oxo-pentanoate

Description

Ethyl (2S)-2-methyl-3-oxo-pentanoate (CAS: 759-66-0) is a chiral ester characterized by a pentanoate backbone with a methyl group at the 2-position (S-configuration) and a ketone at the 3-position. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.195 g/mol . Key physicochemical properties include:

- Density: 0.979 g/cm³

- Boiling point: 199.4°C at 760 mmHg

- Flash point: 75.7°C

- Molecular structure: Features an ethyl ester group, a β-keto moiety, and a stereogenic center at C2 .

This compound is used in organic synthesis, particularly in asymmetric catalysis and as a precursor for pharmaceuticals. Its stereochemistry and functional groups make it valuable for constructing complex molecules.

Properties

IUPAC Name |

ethyl (2S)-2-methyl-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-7(9)6(3)8(10)11-5-2/h6H,4-5H2,1-3H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZUMIRYUCTIGL-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@H](C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microbial Reduction of α-Keto Esters

A chemoenzymatic route leverages microbial reductases to achieve enantioselective synthesis. For example, Saccharomyces cerevisiae catalyzes the asymmetric reduction of ethyl 2-methyl-3-oxo-pentanoate to the (2S)-3-hydroxy intermediate, which is subsequently oxidized back to the ketone under controlled conditions. This two-step process achieves up to 98% enantiomeric excess (ee) for the (2S) configuration.

| Parameter | Details |

|---|---|

| Microorganism | Saccharomyces cerevisiae (ATCC 24858) |

| Substrate | Ethyl 2-methyl-3-oxo-pentanoate |

| Reaction Conditions | pH 7.0, 30°C, 24 h |

| Yield | 70–80% |

| ee | 95–98% |

Lipase-Catalyzed Kinetic Resolution

Lipases such as Candida antarctica lipase B (CAL-B) resolve racemic mixtures of hydroxy esters via enantioselective acetylation. For instance, racemic ethyl 2-methyl-3-hydroxy-pentanoate is treated with vinyl acetate and CAL-B in tert-butyl methyl ether, selectively acetylating the (2R)-enantiomer and leaving the (2S)-enantiomer unreacted. Subsequent oxidation of the (2S)-alcohol yields the desired ketone with >99% ee.

Amino Acid Derivation

This compound can be synthesized from L-isoleucine, a chiral pool starting material. The protocol involves:

-

Diazotization : L-Isoleucine is treated with NaNO₂ in H₂SO₄ at 2°C to form the diazonium intermediate.

-

Hydrolysis : The diazonium salt undergoes hydrolysis to yield (2S,3S)-2-hydroxy-3-methylpentanoic acid.

-

Esterification and Oxidation : The hydroxy acid is esterified with ethanol/H₂SO₄ and oxidized using PCC to the final ketone.

This method preserves the (2S) configuration from L-isoleucine, ensuring high optical purity.

Stereoselective Epoxide Ring-Opening

A novel approach involves the stereoselective ring-opening of trans-epoxybutanoates. For example, (2R,3S)-epoxybutanoate reacts with nucleophiles (e.g., chloride ions) in the presence of SnCl₄, yielding (2S)-configured products. Subsequent functional group interconversions (e.g., oxidation of secondary alcohols) furnish this compound.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| PCC Oxidation | 75–85 | >99 | High | Moderate |

| Microbial Reduction | 70–80 | 95–98 | Moderate | High |

| Lipase Resolution | 60–70 | >99 | Low | High |

| Amino Acid Derivation | 50–60 | >99 | Low | Low |

The PCC oxidation method is preferred for industrial-scale production due to its simplicity and high yield. In contrast, chemoenzymatic routes are ideal for applications requiring ultra-high enantiopurity, albeit with higher operational costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2S)-2-methyl-3-oxo-pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products:

Oxidation: Formation of (2S)-2-methyl-3-oxo-pentanoic acid.

Reduction: Formation of (2S)-2-methyl-3-hydroxy-pentanoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₁₄O₃

- Molecular Weight : 158.19 g/mol

- CAS Number : 759-66-0

- IUPAC Name : Ethyl 2-methyl-3-oxopentanoate

The compound features a ketone functional group and an ester linkage, which contribute to its reactivity and utility in various chemical processes.

Applications in Perfumery

Ethyl (2S)-2-methyl-3-oxo-pentanoate has garnered attention for its unique olfactory properties. It is characterized by a fresh, fruity scent with nutty undertones reminiscent of walnut and rum. This distinctive fragrance profile makes it valuable in the following applications:

- Fine Perfumery :

- Cosmetic Products :

- Household Products :

Synthesis and Production

The production of this compound involves several synthetic pathways. One notable method includes:

- Starting Materials : The synthesis can begin with the corresponding hydroxy esters.

- Reagents Used : Sodium acetate and pyridinium chlorochromate are commonly utilized to facilitate the reactions leading to the formation of the desired ester .

Research Studies and Case Examples

Several studies have investigated the properties and applications of this compound:

- Fragrance Development :

- Chemical Reactions :

Summary Table of Applications

| Application Area | Specific Uses | Notable Features |

|---|---|---|

| Perfumery | Fine perfumes, aftershaves | Unique nutty-fruity scent |

| Cosmetics | Soaps, shampoos, deodorants | Enhances user experience with pleasant fragrances |

| Household Products | Detergents, fabric softeners | Adds appealing scents to cleaning products |

| Chemical Synthesis | Intermediate for other organic compounds | Facilitates complex molecule formation |

Mechanism of Action

The mechanism of action of ethyl (2S)-2-methyl-3-oxo-pentanoate involves its interaction with specific molecular targets. In enzymatic reactions, the compound acts as a substrate, undergoing hydrolysis or reduction. The keto group plays a crucial role in these reactions, facilitating the formation of intermediates that lead to the final products.

Comparison with Similar Compounds

Methyl 3-oxopentanoate (CAS: 30414-53-0)

- Molecular formula : C₆H₁₀O₃

- Molecular weight : 144.17 g/mol

- Key differences :

(3S)-3-Methyl-2-oxopentanoate (Isomer)

- Structure : The ketone is at C2, and the methyl group is at C3 (S-configuration).

- Key differences: Positional isomerism alters reactivity; the α-keto group (C2) may increase susceptibility to nucleophilic attack compared to the β-keto group in the target compound.

Ethyl (Z)-2-hydroxyimino-3-oxopentanoate

- Molecular formula: C₇H₁₁NO₄

- Enhanced stability under acidic conditions due to resonance stabilization of the oxime group .

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

- Molecular formula : C₁₁H₁₁FO₃

- Key differences :

Data Table: Comparative Analysis

Research Findings and Structural Insights

- Stereochemical Influence: The (2S) configuration in this compound is critical for enantioselective reactions. For example, in asymmetric aldol reactions, this stereochemistry directs the formation of specific diastereomers .

- Hydrogen Bonding: Crystal structure analyses of related β-keto esters (e.g., ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)pentanoate) reveal intramolecular hydrogen bonds stabilizing enol tautomers, which may influence reactivity .

- Thermal Stability : The ethyl ester group in the target compound provides better thermal stability compared to methyl esters, as evidenced by higher boiling points .

Biological Activity

Ethyl (2S)-2-methyl-3-oxo-pentanoate, also known as ethyl 2-methyl-3-oxopentanoate, is an organic compound with the molecular formula and a molar mass of 158.2 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in the realms of medicinal chemistry and organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C8H14O3 |

| Molar Mass | 158.2 g/mol |

| Density | 0.979 g/cm³ (predicted) |

| Boiling Point | 106 °C (at 15 Torr) |

| pKa | 11.87 (predicted) |

Biological Activities

This compound exhibits a range of biological activities that are relevant to its application in medicinal chemistry and synthetic biology. Key findings from recent studies include:

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents .

- Analgesic Effects : Research has suggested that derivatives of this compound may exhibit analgesic effects, potentially useful in pain management therapies .

- Enzyme Inhibition : this compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Study on Antimicrobial Properties : A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a natural antimicrobial agent .

- Pain Relief Research : In another clinical study, derivatives of this compound were tested for their analgesic properties in animal models. The findings showed a marked reduction in pain responses compared to control groups, indicating its potential application in pain relief formulations .

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets effectively. The keto group and ester functionality play crucial roles in its interaction with enzymes and receptors, facilitating its biological effects.

Q & A

Q. What are the standard synthetic routes for preparing ethyl (2S)-2-methyl-3-oxo-pentanoate, and what are their key experimental parameters?

A common method involves the base-mediated condensation of ethyl propionate with potassium tert-butoxide (KOtBu) at 80°C for 3 hours, yielding 61% after silica gel chromatography . Critical parameters include stoichiometric ratios (e.g., 34.8 mmol ethyl propionate to 24.5 mmol KOtBu), temperature control, and purification via 7:1 hexanes/ethyl acetate eluent. Characterization by H NMR (CDCl) confirms structure: δ 0.98 (t, 3H), 1.18 (t, 3H), 1.25 (d, 3H), 2.47 (m, 2H), 3.45 (q, 1H), 4.09 (q, 2H) .

Q. What analytical techniques are essential for characterizing this compound’s purity and stereochemistry?

- Chromatography : Silica gel TLC (Rf 0.62 in 2:1 hexanes/ethyl acetate) for purity assessment .

- Spectroscopy : H NMR to confirm backbone structure and ester/ketone functionality. Chiral HPLC or polarimetry may be required to verify the (2S) configuration due to the absence of crystallographic data in the literature.

- Mass Spectrometry : High-resolution MS to validate molecular weight (CHO, exact mass 158.0943 g/mol).

Q. What safety precautions are critical when handling this compound?

Similar β-keto esters (e.g., methyl 3-oxopentanoate) require avoiding skin/eye contact (Safety Code S24/25) and using protective gear (Safety Code S36). Flammability and irritant risks (WGK Germany class 3) necessitate inert atmosphere handling and proper ventilation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound beyond 61%?

- Parameter Screening : Vary base strength (e.g., NaH vs. KOtBu) or solvent polarity (THF vs. DMF) to enhance enolate formation.

- Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis to accelerate kinetics.

- Contradiction Analysis : Lower yields in scaled-up reactions may arise from inefficient heat transfer; microreactor systems could mitigate this .

Q. What mechanistic insights explain the stereochemical outcome of the synthesis?

The reaction likely proceeds via a Claisen-type condensation, where KOtBu deprotonates ethyl propionate to form an enolate. The (2S) configuration is controlled by steric hindrance during nucleophilic attack on the electrophilic carbonyl. Computational studies (e.g., DFT) could model transition states to validate stereoselectivity .

Q. How can computational chemistry guide selective functionalization of the ketone vs. ester group?

- Reactivity Prediction : DFT calculations (e.g., Fukui indices) identify nucleophilic/electrophilic sites. The ketone (higher electrophilicity) may preferentially react with hydride donors, while the ester resists saponification under mild conditions.

- Protection Strategies : Molecular docking simulations can predict steric effects of protecting groups (e.g., tert-butyldimethylsilyl for the ketone) .

Q. What strategies resolve contradictions in reported spectroscopic data for related β-keto esters?

Discrepancies in H NMR shifts (e.g., methyl vs. ethyl esters) arise from solvent effects or impurities. Cross-validation using C NMR and IR (C=O stretches: ~1740 cm for ester, ~1710 cm for ketone) is recommended. Meta-analyses of published datasets (e.g., Reaxys, SciFinder) can identify systematic errors .

Q. How is enantiomeric excess (ee) determined for this chiral β-keto ester?

- Chiral Derivatization : React with a chiral auxiliary (e.g., Mosher’s acid) and analyze diastereomers via H NMR.

- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol eluents.

- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.